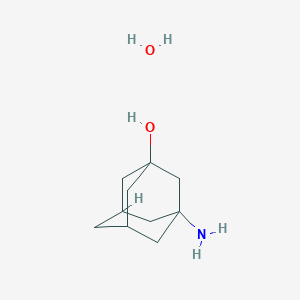

3-Aminoadamantan-1-ol hydrate

Description

Contextualization of Adamantane (B196018) Derivatives in Contemporary Chemical Sciences

Adamantane and its derivatives represent a fascinating class of polycyclic hydrocarbons that have garnered significant attention across various scientific disciplines, most notably in medicinal chemistry and materials science. rsc.orgresearchgate.net The inherent properties of the adamantane cage, such as its high degree of symmetry, rigidity, and lipophilicity, make it a valuable pharmacophore in drug design. researchgate.netresearchgate.net Its incorporation into bioactive molecules can enhance their bioavailability and metabolic stability. researchgate.net

Historically, the therapeutic potential of adamantane derivatives was first recognized with the development of antiviral agents like amantadine (B194251) and rimantadine. researchgate.netresearchgate.net Since then, the applications have expanded to include treatments for a range of conditions, including Alzheimer's disease (memantine), type 2 diabetes (saxagliptin and vildagliptin), and acne (adapalene). researchgate.netresearchgate.net Beyond medicine, adamantane derivatives are integral to the development of advanced polymer materials and thermostable lubricants. researchgate.net The advent of nanotechnology has further broadened their potential applications. researchgate.net

Unique Structural Features and Conformational Aspects of the Adamantane Cage

The adamantane molecule (C10H16) is the smallest unit cage structure of a diamond crystal, possessing a unique tricyclic, strain-free, and highly symmetrical (Td point group) framework. publish.csiro.au This rigid and bulky structure is a key determinant of the properties of its derivatives. researchgate.netpublish.csiro.au Unlike many organic molecules that can exist in multiple conformations, the adamantane cage is conformationally locked, which allows for the precise spatial orientation of functional groups. publish.csiro.aunih.gov

This conformational rigidity is a significant advantage in drug design, as it can help to optimize the potency and selectivity of a drug for its target. publish.csiro.au The lipophilic nature of the adamantane core is another crucial feature, influencing the solubility and transport of adamantane-containing compounds within biological systems. researchgate.netresearchgate.net The substitution of functional groups onto the adamantane scaffold can modulate its physicochemical properties, allowing for the fine-tuning of molecules for specific applications. researchgate.net

Significance of 3-Aminoadamantan-1-ol (B132026) Hydrate (B1144303) as a Research Scaffold

3-Aminoadamantan-1-ol hydrate emerges as a particularly valuable research scaffold due to the presence of two distinct functional groups—an amino group and a hydroxyl group—at the bridgehead positions of the rigid adamantane core. This bifunctionality allows for a wide range of chemical modifications, making it a versatile starting material for the synthesis of more complex molecules.

The hydrate form indicates the presence of water molecules within the crystal structure, which can influence its solid-state properties and reactivity. The amino and hydroxyl groups provide sites for various chemical reactions, such as acylation, alkylation, and esterification, enabling the construction of diverse molecular architectures. The adamantane framework itself serves as a rigid, three-dimensional anchor, providing a defined spatial arrangement for the attached functionalities. This makes this compound an attractive building block for creating libraries of compounds for screening in drug discovery and for developing new materials with tailored properties. nih.gov

Overview of Key Research Areas and Unexplored Dimensions Pertaining to this compound

Current research involving this compound and related structures primarily focuses on their application in medicinal chemistry. The synthesis of novel derivatives is being explored for their potential as antiviral, antibacterial, and anticancer agents. researchgate.net The rigid scaffold is being utilized to design ligands for specific biological targets, such as ion channels and enzymes. researchgate.net

An underexplored dimension is the full potential of this compound in materials science. The rigid, well-defined structure could be exploited for the synthesis of novel polymers, metal-organic frameworks (MOFs), and supramolecular assemblies with unique thermal, optical, or electronic properties. The bifunctional nature of the molecule could be used to create cross-linked materials or to functionalize surfaces.

Further research into the solid-state chemistry of this compound, including detailed studies of its crystal packing and hydrogen bonding networks, could reveal new opportunities for crystal engineering and the design of functional solid materials. rsc.org The synthesis and characterization of coordination complexes with various metal ions also represent a promising, yet largely unexplored, avenue of research.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

3-aminoadamantan-1-ol;hydrate |

InChI |

InChI=1S/C10H17NO.H2O/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9;/h7-8,12H,1-6,11H2;1H2 |

InChI Key |

JAZOCBRQEJZXBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)N.O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Chemical Transformations of 3 Aminoadamantan 1 Ol Hydrate

Evolution of Synthetic Strategies for Adamantane-Based Aminohydroxyl Compounds

The journey to efficiently synthesize adamantane-based aminohydroxyl compounds has been marked by continuous innovation. Early methods often involved multi-step sequences with moderate yields. The functionalization of the adamantane (B196018) core at its tertiary positions was a foundational step, frequently achieved through bromination followed by substitution reactions. The first synthesis of adamantane itself by Prelog in 1941 was a landmark achievement, albeit with a very low yield, paving the way for future derivatization.

Advanced Synthetic Protocols for 3-Aminoadamantan-1-ol (B132026) and its Hydrate (B1144303)

The synthesis of 3-Aminoadamantan-1-ol, a crucial intermediate for various pharmaceuticals, has been a subject of extensive research. Several advanced protocols have been developed to improve yield, purity, and scalability.

The inherent reactivity of the tertiary (bridgehead) carbons of the adamantane cage makes them primary sites for functionalization. However, achieving regioselectivity at the C-3 position when C-1 is already substituted requires carefully designed synthetic strategies. One common approach involves the use of a directing group or the strategic introduction of functional groups that favor reaction at the desired position. For instance, starting with 1-adamantanecarboxylic acid, a series of reactions including bromination and subsequent rearrangement can lead to the desired 3-substituted pattern.

A variety of amination and hydroxylation techniques have been applied to adamantane systems. Direct amination of adamantane can be challenging, but methods such as the Ritter reaction, involving the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid, have been successfully employed to introduce an amino group.

Hydroxylation of the adamantane core can be achieved through several methods. Oxidation of adamantane with various oxidizing agents, often in the presence of a catalyst, can yield adamantanol. A general method for hydroxylation at the nodal position of adamantane and its derivatives utilizes systems like H2O-CBr4 in the presence of metal complexes. Another approach involves the hydrolysis of a corresponding halo-adamantane derivative.

A notable synthesis of 3-amino-1-adamantanol starts from amantadine (B194251) (1-aminoadamantane). This process typically involves nitration of the adamantane ring followed by a hydroxylation step. Specifically, amantadine or its salt is treated with a mixed acid (sulfuric and nitric acid) to introduce a nitro group, which is then followed by hydrolysis under alkaline conditions to yield the final product.

| Starting Material | Key Reagents | Intermediate | Final Product | Overall Yield | Reference |

| Adamantanecarboxylic acid | Bromine, Diphenylphosphoryl azide, t-Butanol, HBr | 3-Bromo-1-adamantanecarboxylic acid, 3-Bromo-1-(tert-butoxycarbonylamino)adamantane | 3-Aminoadamantan-1-ol | ~65-70% | |

| Amantadine hydrochloride | Sulfuric acid, Nitric acid, Boric acid | - | 3-Aminoadamantan-1-ol | 95% | |

| 3-Acetylamino-1-adamantanol | Strong base, Alcohol solvent | - | 3-Aminoadamantan-1-ol | High |

Optimizing reaction conditions is crucial for maximizing the yield and purity of 3-Aminoadamantan-1-ol hydrate. Factors such as temperature, reaction time, and the choice of catalysts and solvents play a significant role. For example, in the synthesis starting from amantadine, controlling the temperature during the nitration step is critical to prevent over-reaction and the formation of byproducts. The use of a microchannel reactor for the nitration of amantadine has been shown to improve safety by managing the exothermic nature of the reaction and can lead to increased molar yields by reducing the formation of dinitro byproducts.

Furthermore, the choice of base and solvent in the final hydrolysis step can impact the crystallization and purity of the product. Post-synthesis purification methods, such as recrystallization, are often employed to obtain the high-purity compound required for pharmaceutical applications.

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of adamantane derivatives to reduce waste, use less hazardous reagents, and improve energy efficiency. For instance, solvent-free oxidation methods, where both the substrate and an oxidizing agent like ozone are adsorbed onto silica (B1680970) gel, offer a greener alternative to traditional solvent-based oxidations. The use of catalysts that can be easily recovered and reused also contributes to the sustainability of the process. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can also reduce waste and improve efficiency.

Derivatization Chemistry of the Adamantyl Aminoalcohol Moiety

The amino and hydroxyl groups of 3-Aminoadamantan-1-ol provide versatile handles for further chemical modifications, allowing for the synthesis of a wide range of derivatives. The amino group can undergo reactions such as acylation, alkylation, and Schiff base formation. For example, the reaction of 3-Aminoadamantan-1-ol with chloroacetyl chloride is a key step in the synthesis of the antidiabetic drug vildagliptin (B1682220).

The hydroxyl group can be esterified or etherified to introduce various functionalities. These derivatization reactions are crucial for modulating the physicochemical properties of the molecule, such as its solubility, lipophilicity, and biological activity. The rigid adamantane scaffold, combined with the functional versatility of the amino and hydroxyl groups, makes 3-Aminoadamantan-1-ol a valuable building block in drug discovery and development.

Selective Modification at the Amino Group: Amidation, Alkylation, and Acylation Reactions

The primary amino group in 3-Aminoadamantan-1-ol serves as a key handle for a variety of chemical modifications, including amidation, alkylation, and acylation. These reactions allow for the introduction of diverse substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties.

Amidation Reactions: The formation of an amide bond from the amino group of 3-Aminoadamantan-1-ol is a common transformation. Standard amide coupling conditions, employing activating agents such as carbodiimides (e.g., EDCI) and coupling additives (e.g., HOBt), can be used to react 3-Aminoadamantan-1-ol with a wide range of carboxylic acids. For instance, coupling with N-protected amino acids can lead to the formation of peptidic derivatives.

Alkylation Reactions: Selective N-alkylation of 3-Aminoadamantan-1-ol can be achieved through various methods. Reductive amination, involving the initial reaction with an aldehyde or ketone to form a Schiff base or imine, followed by reduction with an agent like sodium borohydride, is a widely used technique. For example, condensation reactions of 3-aminotricyclo[3.3.1.13,7]decan-1-ol with various substituted aromatic aldehydes have been reported to yield the corresponding imine derivatives. mdpi.com Direct alkylation with alkyl halides can also be employed, though careful control of reaction conditions is necessary to avoid over-alkylation.

Acylation Reactions: The amino group of 3-Aminoadamantan-1-ol readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. This reaction is often straightforward and proceeds with high yield. For example, the synthesis of N-((1r,3R,5S,7r)-3,5-dimethyladamantan-1-yl)-4-oxo-4-(piperidin-1-yl)butanamide has been achieved through a general procedure for the acylation of amines with anhydrides. rsc.org

| Reaction Type | Reagent/Conditions | Product Type |

| Amidation | Carboxylic Acid, EDCI, HOBt | N-Acyl-3-aminoadamantan-1-ol |

| Alkylation | Aldehyde/Ketone, NaBH4 | N-Alkyl-3-aminoadamantan-1-ol |

| Acylation | Acyl Chloride or Anhydride | N-Acyl-3-aminoadamantan-1-ol |

Selective Modification at the Hydroxyl Group: Esterification, Etherification, and Oxidation Pathways

The tertiary hydroxyl group at the C1 position of the adamantane scaffold, while less reactive than the amino group, can also be selectively modified through esterification, etherification, and oxidation reactions.

Esterification: The hydroxyl group can be converted to an ester by reaction with carboxylic acids or their derivatives. Acid-catalyzed Fischer esterification with a large excess of the carboxylic acid can be employed. More commonly, the reaction is carried out with more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct.

Etherification: The formation of an ether linkage at the hydroxyl group can be accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Given the steric hindrance of the tertiary alcohol, this reaction may require forcing conditions.

Oxidation Pathways: The tertiary alcohol of 3-Aminoadamantan-1-ol is resistant to oxidation under standard conditions that typically oxidize primary and secondary alcohols. khanacademy.orgresearchgate.net Oxidation of the adamantane cage itself, however, can be achieved under more vigorous conditions. For instance, the oxidation of adamantane with vanadium-substituted polyoxometalates can lead to the formation of adamantanol and other oxygenated products. nih.gov While direct oxidation of the hydroxyl group in 3-Aminoadamantan-1-ol is not a common transformation, the stability of this group to oxidation allows for selective reactions at other positions of the molecule.

| Reaction Type | Reagent/Conditions | Product Type |

| Esterification | Acyl Chloride, Pyridine | 3-Aminoadamantan-1-yl ester |

| Etherification | 1. NaH; 2. Alkyl Halide | 1-Alkoxy-3-aminoadamantane |

| Oxidation | Resistant to standard oxidation | No reaction at hydroxyl group |

Bifunctional Transformations and Cyclization Strategies for Adamantane Derivatives

The presence of both an amino and a hydroxyl group in 3-Aminoadamantan-1-ol opens up possibilities for bifunctional transformations and the construction of novel heterocyclic systems fused or appended to the adamantane core. While specific examples starting directly from this compound are not extensively reported, the synthesis of various adamantane-containing heterocycles demonstrates the potential for such cyclization strategies.

For instance, adamantane spiro heterocycles, such as spiro[aziridine-2,2'-adamantanes] and spiro[piperidine-4,2'-adamantanes], have been synthesized and evaluated for their biological activities. wikipedia.org These syntheses often involve multi-step sequences where the adamantane moiety is introduced early on, and the heterocyclic ring is constructed in subsequent steps. The principles of these syntheses could potentially be adapted to 3-Aminoadamantan-1-ol, where the amino and hydroxyl groups could act as nucleophiles in intramolecular cyclization reactions with appropriate bifunctional reagents. For example, reaction with a reagent containing both an electrophilic center for the amino group and a leaving group for the hydroxyl group could lead to the formation of a fused heterocyclic ring.

Stereoselective Synthesis of Chiral 3-Aminoadamantan-1-ol Analogs and Enantiomeric Resolution Methodologies

While 3-Aminoadamantan-1-ol itself is achiral, the introduction of different substituents at the bridgehead positions of the adamantane core can lead to chiral derivatives. nih.gov The development of stereoselective synthetic methods to access enantiomerically pure analogs of 3-Aminoadamantan-1-ol is an area of growing interest.

Stereoselective Synthesis: Asymmetric synthesis of substituted adamantane scaffolds can be challenging due to the rigid and symmetric nature of the core. However, recent advances have demonstrated the feasibility of such transformations. For example, organocatalytic domino reactions have been employed for the asymmetric synthesis of chiral noradamantane scaffolds with excellent enantioselectivity. nih.gov While not directly applied to 3-Aminoadamantan-1-ol, these methodologies showcase the potential for creating chiral adamantane derivatives. The synthesis of enantiomerically pure 1,2-disubstituted adamantane derivatives has also been achieved through the construction of the adamantane framework from chiral precursors. google.com

Enantiomeric Resolution Methodologies: For racemic mixtures of chiral adamantane derivatives, enantiomeric resolution is a crucial step to obtain optically pure compounds. Common methods include:

Diastereomeric Salt Formation: Reaction of a racemic amine with a chiral acid (or a racemic alcohol with a chiral acid to form diastereomeric esters) can lead to the formation of diastereomers with different physical properties, allowing for their separation by crystallization. acs.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for the analytical and preparative separation of enantiomers.

Advanced Structural Elucidation and Solid State Chemistry of 3 Aminoadamantan 1 Ol Hydrate

In-Depth Spectroscopic Characterization for Molecular Structure and Dynamics

Spectroscopic techniques are indispensable tools for probing the molecular structure and dynamics of chemical compounds. High-field Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) each provide unique insights into the atomic-level characteristics of 3-aminoadamantan-1-ol (B132026) hydrate (B1144303).

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

High-field NMR spectroscopy is a powerful method for determining the connectivity and three-dimensional structure of molecules in solution. For 3-aminoadamantan-1-ol hydrate, both ¹H and ¹³C NMR spectra would provide a wealth of information.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the adamantane (B196018) cage, as well as for the amine (-NH₂) and hydroxyl (-OH) groups, and the water of hydration (H₂O). The adamantane cage protons would appear as a series of complex multiplets in the aliphatic region of the spectrum. The chemical shifts of the protons on the carbons bearing the amino and hydroxyl groups would be deshielded compared to the unsubstituted adamantane due to the electron-withdrawing nature of these functional groups. The protons of the -NH₂ and -OH groups, and the water molecules, would likely appear as broad singlets, and their chemical shifts would be highly dependent on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum would similarly display characteristic signals for the carbon atoms of the adamantane skeleton. The carbons directly attached to the amino and hydroxyl groups (C-3 and C-1, respectively) would be significantly downfield-shifted. The symmetry of the adamantane cage would be broken by the two different substituents, leading to a more complex spectrum compared to adamantane itself.

Advanced NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to establish proton-proton connectivities and through-space proximities, respectively. This would allow for a detailed conformational analysis of the adamantane cage and the relative orientation of the substituents. Intermolecular interactions, particularly hydrogen bonding involving the amine, hydroxyl, and water protons, could be inferred from changes in chemical shifts upon dilution or temperature variation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Adamantane CH | 1.5 - 2.5 | 30 - 45 |

| Adamantane CH₂ | 1.5 - 2.5 | 30 - 45 |

| C1-OH | Variable (broad) | 65 - 75 |

| C3-NH₂ | Variable (broad) | 45 - 55 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. These methods are particularly sensitive to the presence and nature of hydrogen bonds.

In the IR spectrum of this compound, characteristic absorption bands are expected. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations involved in hydrogen bonding with each other and with the water molecules of hydration. The breadth of this band is a direct consequence of the variety of hydrogen-bonding environments. The C-H stretching vibrations of the adamantane cage would appear as sharp bands around 2850-2950 cm⁻¹. Other important vibrations include the C-O and C-N stretching bands, as well as various bending and deformation modes of the functional groups and the adamantane skeleton in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. While O-H and N-H stretching bands are often weak in Raman spectra, the C-H and C-C vibrations of the adamantane cage typically give rise to strong signals, allowing for a detailed analysis of the hydrocarbon framework. The symmetric vibrations of the adamantane cage would be particularly prominent.

By comparing the vibrational frequencies in the hydrated form to the anhydrous form (if available) or to related adamantane derivatives, the specific effects of the water of hydration on the hydrogen-bonding network can be elucidated. Shifts in the O-H and N-H stretching frequencies to lower wavenumbers are indicative of stronger hydrogen bonds.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H, N-H stretch (H-bonded) | 3200 - 3600 (broad) | Weak |

| C-H stretch (adamantane) | 2850 - 2950 | Strong |

| C-O stretch | 1000 - 1200 | Medium |

| C-N stretch | 1000 - 1200 | Medium |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Delineation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. For 3-aminoadamantan-1-ol, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The nominal molecular weight of the anhydrous form is 167.25 g/mol .

Under electron ionization (EI), the molecular ion ([M]⁺˙) would be expected. The fragmentation of adamantane derivatives is often characterized by the loss of functional groups and the opening of the adamantane cage. A likely initial fragmentation step for 3-aminoadamantan-1-ol would be the loss of a water molecule (M-18) from the molecular ion, or the loss of the amino group (M-16). Subsequent fragmentation could involve the characteristic breakdown of the adamantane cage, leading to a series of smaller hydrocarbon fragments. The presence of the amino group can direct fragmentation through alpha-cleavage, where the bond adjacent to the C-N bond is broken.

Table 3: Potential Fragment Ions in the Mass Spectrum of 3-Aminoadamantan-1-ol

| m/z | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 167 | [C₁₀H₁₇NO]⁺˙ | (Molecular Ion) |

| 150 | [C₁₀H₁₆N]⁺ | OH |

| 149 | [C₁₀H₁₅O]⁺ | NH₂ |

| 134 | [C₁₀H₁₄]⁺˙ | NH₃ + H |

| 94 | [C₇H₁₀]⁺˙ | C₃H₇N |

Single-Crystal X-ray Diffraction Studies of this compound

While spectroscopic methods provide valuable information about molecular structure, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. Such a study on this compound would reveal crucial details about its crystal packing, supramolecular architecture, and the intricate network of hydrogen bonds.

Investigations into Polymorphism and Pseudopolymorphism of Adamantyl Aminoalcohols

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and pseudopolymorphism, where different crystal structures are formed by the inclusion of solvent molecules (like water in a hydrate), are critical areas of study in pharmaceutical sciences. Different polymorphic and pseudopolymorphic forms can exhibit varied physical properties, including solubility, stability, and bioavailability.

For adamantane derivatives, polymorphic behavior has been observed. For instance, studies on other substituted adamantanes have revealed the existence of different crystalline phases. However, a specific investigation into the polymorphic or pseudopolymorphic forms of this compound has not been identified in the surveyed literature. Without experimental data from techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), or variable-temperature X-ray diffraction, any discussion of its potential polymorphic landscape would be purely speculative.

Powder X-ray Diffraction for Bulk Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. It provides a unique fingerprint for a specific crystalline phase and is instrumental in identifying polymorphs, determining phase purity, and solving crystal structures.

A search for a reference PXRD pattern for this compound in scientific databases has not yielded any specific results. Consequently, no data table of characteristic diffraction peaks (2θ values and relative intensities) can be presented. The absence of such fundamental data prevents the characterization of the bulk crystalline phase of the hydrate.

Electron Diffraction and Neutron Diffraction Studies for High-Resolution Atomic Positioning

While X-ray diffraction is the most common method for crystal structure determination, electron and neutron diffraction can provide complementary and, in some cases, more precise information. Electron diffraction is particularly useful for very small crystals, while neutron diffraction is highly effective for accurately locating hydrogen atoms, which is of great interest in a hydrated amino alcohol.

No evidence of electron or neutron diffraction studies having been performed on this compound could be located. Such studies would be invaluable for precisely determining the positions of the hydrogen atoms in the water molecule and the amino and hydroxyl groups, providing a deeper understanding of the hydrogen bonding network within the crystal lattice.

Solution-State Conformation and Dynamic Behavior Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamic behavior of molecules in solution. For 3-aminoadamantan-1-ol, the rigid adamantane cage significantly restricts conformational freedom. However, the orientation of the amino and hydroxyl groups, as well as their interaction with solvent molecules, can be investigated.

A Chinese patent provides basic ¹H NMR data for 3-aminoadamantan-1-ol in DMSO-d₆, which is presented below.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment (Tentative) |

| 1.97 | s | 2H | Adamantane CH₂ |

| 1.55 | m | 6H | Adamantane CH₂ |

| 1.48 | d | 6H | Adamantane CH |

| 1.24 | bs | 2H | NH₂ |

This data is sourced from a patent and has not been independently verified or subjected to peer review. The assignments are tentative.

This limited data does not allow for a detailed conformational analysis, such as the determination of preferred rotamers or the investigation of intramolecular hydrogen bonding in different solvents. A comprehensive study would require more advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, coupled with computational modeling. No such detailed studies on the solution-state conformation and dynamic behavior of this compound have been found in the scientific literature.

Theoretical and Computational Chemistry Approaches for 3 Aminoadamantan 1 Ol Hydrate

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 3-Aminoadamantan-1-ol (B132026) hydrate (B1144303), DFT calculations, often employing functionals like B3LYP or wB97XD with a suitable basis set such as 6-31+G*, are used to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. biointerfaceresearch.com This process minimizes the total energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. Such calculations have been performed on analogous adamantane (B196018) derivatives to assess structural and electronic features. biointerfaceresearch.com

Illustrative Data: Optimized Geometric Parameters for 3-Aminoadamantan-1-ol

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O | 1.43 Å |

| Bond Length | C-N | 1.47 Å |

| Bond Length | O-H | 0.96 Å |

| Bond Angle | C-O-H | 109.5° |

| Bond Angle | C-C-N | 109.8° |

Note: These are hypothetical values typical for such a molecule, derived from general chemical principles and data for similar compounds.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. rsc.org For adamantane derivatives, FMO analysis helps identify the most probable sites for chemical reactions. tandfonline.com

Illustrative Data: FMO and Reactivity Indices for 3-Aminoadamantan-1-ol

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability (nucleophilicity) |

| LUMO Energy | 2.1 eV | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 8.6 eV | High kinetic stability, low reactivity |

| Ionization Potential | 6.5 eV | Energy needed to remove an electron |

| Electron Affinity | -2.1 eV | Energy released when an electron is added |

Note: These are hypothetical values based on typical DFT calculations for similar molecules.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. rsc.org The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. For 3-Aminoadamantan-1-ol, the MEP would likely show a negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, and positive potentials around the hydrogen atoms of the hydroxyl and amino groups. biointerfaceresearch.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For 3-Aminoadamantan-1-ol hydrate, MD simulations can model its behavior in an aqueous environment, providing insights into its conformational flexibility and how it interacts with surrounding water molecules. These simulations can reveal the stability of the hydrate structure, showing how water molecules form hydrogen bonds with the amino and hydroxyl groups. epa.gov By simulating the system over nanoseconds, researchers can observe dynamic processes, such as the rotation of functional groups and the formation and breaking of intermolecular hydrogen bonds, which are crucial for understanding its solubility and behavior in solution. mdpi.comdesy.de

In Silico Prediction of Molecular Interactions with Biological Targets

In silico methods are instrumental in drug discovery for predicting how a ligand might interact with a biological target, such as a protein receptor or an enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov Adamantane derivatives like amantadine (B194251) are known to act as inhibitors of the influenza A virus M2 proton channel. nih.govrsc.org A hypothetical docking study of 3-Aminoadamantan-1-ol could be performed using the crystal structure of such an ion channel.

The study would involve placing the 3-Aminoadamantan-1-ol molecule into the binding site of the channel and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). The results would predict the most likely binding pose and identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the protein's amino acid residues. For instance, the amino group might form a crucial hydrogen bond with a key residue in the channel, while the adamantane cage could engage in hydrophobic interactions within a nonpolar pocket. Such studies on other adamantane derivatives have been used to evaluate their potential as inhibitors for various enzymes. tandfonline.commdpi.com

Illustrative Data: Hypothetical Docking of 3-Aminoadamantan-1-ol with an Ion Channel

| Parameter | Result |

|---|---|

| Binding Affinity Score | -7.5 kcal/mol |

| Interacting Residues | Ser31, Val27, Gly34, His37 |

| Hydrogen Bonds | Amino group with Ser31 backbone carbonyl |

| Hydrophobic Interactions | Adamantane cage with Val27 and Gly34 side chains |

Note: This table presents hypothetical results from a simulated docking study to illustrate the type of data generated.

Binding Energy Calculations and Identification of Key Interaction Hotspots

A comprehensive review of scientific literature reveals a notable absence of specific studies focused on the binding energy calculations for this compound. Such calculations are crucial for understanding the stability of the hydrate complex and the nature of the intermolecular forces at play.

Theoretical approaches, primarily based on quantum mechanics, would be employed to calculate the binding energy between 3-Aminoadamantan-1-ol and water molecules. Methods such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) are standard for these types of calculations. These methods can accurately model the geometry of the hydrated complex and compute the interaction energies.

The binding energy (BE) is typically calculated as the difference between the total energy of the hydrated complex and the sum of the energies of the individual isolated molecules of 3-Aminoadamantan-1-ol and water:

BE = E(complex) - [E(3-aminoadamantan-1-ol) + n * E(water)]

Where 'n' is the number of water molecules in the hydrate.

Key interaction hotspots would be identified by analyzing the optimized geometry of the hydrate. Hydrogen bonds are expected to be the primary mode of interaction. The amino (-NH2) and hydroxyl (-OH) groups of 3-Aminoadamantan-1-ol are capable of acting as both hydrogen bond donors and acceptors, while the water molecules can also participate in multiple hydrogen bonds. Computational analysis would pinpoint the specific atoms involved in these bonds, their distances, and angles, thereby identifying the key interaction hotspots. Techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) could further elucidate the nature and strength of these interactions.

Despite the potential of these computational methods, specific research presenting binding energy calculations and the identification of interaction hotspots for this compound has not been found in the public domain. Therefore, a data table of binding energies cannot be provided based on existing research.

Illustrative Data Table of Potential Binding Energy Calculations

The following table is a hypothetical representation of data that could be generated from such a study and is not based on published experimental or computational results.

| Computational Method | Basis Set | Number of Water Molecules (n) | Calculated Binding Energy (kcal/mol) | Key Interaction Hotspots Identified |

|---|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | 1 | Data Not Available | Data Not Available |

| MP2 | aug-cc-pVTZ | 1 | Data Not Available | Data Not Available |

Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

The prediction of spectroscopic parameters through computational methods is a valuable tool for interpreting experimental spectra and confirming molecular structures. For this compound, computational spectroscopy could predict vibrational (Infrared and Raman), and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational frequencies can be calculated using methods like DFT. These calculations provide the harmonic frequencies of the vibrational modes of the molecule. By analyzing the atomic displacements for each mode, specific peaks in the calculated spectrum can be assigned to the stretching, bending, and torsional motions of different functional groups. For the hydrate, this would be particularly useful for identifying the vibrational modes associated with the water molecules and the hydrogen bonds they form with the 3-Aminoadamantan-1-ol molecule. These modes are often sensitive to the strength of the hydrogen bonding.

NMR chemical shifts (¹H and ¹³C) can also be predicted using quantum chemical calculations, typically employing the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts that can be compared with experimental data to aid in the structural elucidation of the compound.

A thorough search of the scientific literature did not yield any studies that specifically report the computational prediction of spectroscopic parameters for this compound and their correlation with experimental data. While experimental spectra for the anhydrous form may be available, the specific computational analysis of the hydrate is not present in the reviewed literature.

Illustrative Data Table of Predicted vs. Experimental Spectroscopic Data

The following table is a hypothetical representation of data that would be generated from a comparative computational and experimental study. The values presented are for illustrative purposes only and are not based on published research.

| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value |

|---|---|---|---|

| O-H Stretch (water) | DFT (B3LYP/6-311++G(d,p)) | Data Not Available | Data Not Available |

| N-H Stretch | DFT (B3LYP/6-311++G(d,p)) | Data Not Available | Data Not Available |

| ¹H Chemical Shift (NH₂) | GIAO-DFT | Data Not Available | Data Not Available |

Exploration of Chemical and Biochemical Utility of 3 Aminoadamantan 1 Ol Hydrate

Utilization as a Versatile Building Block in Complex Chemical Synthesis

3-Aminoadamantan-1-ol (B132026) hydrate (B1144303) is a bifunctional organic compound distinguished by its rigid, three-dimensional adamantane (B196018) core. This tricyclic hydrocarbon cage structure imparts unique properties such as high thermal stability, lipophilicity, and conformational rigidity, making it an attractive building block in medicinal chemistry and materials science. The presence of two reactive functional groups—a primary amine and a tertiary alcohol at bridgehead positions (C-3 and C-1, respectively)—provides orthogonal handles for chemical modification, allowing it to be incorporated into more complex molecular architectures.

The well-defined and rigid three-dimensional conformation of the adamantane nucleus is a highly desirable feature for the design of peptide mimetics and bioisosteres. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. The adamantane scaffold serves as a non-peptidic backbone to which amino acid side chains or other pharmacophoric elements can be attached in a precise spatial orientation.

Research has shown that adamantane-derived scaffolds are effective in creating hormone mimetics. For instance, insulin (B600854) mimetics built on an adamantane core demonstrated significantly higher binding affinity to the insulin receptor compared to more flexible scaffolds. The rigidity of the adamantane cage helps to pre-organize the attached peptide fragments into a conformation that is favorable for receptor binding, reducing the entropic penalty upon binding. The unique properties of the adamantane scaffold, including its lipophilicity and ability to protect adjacent functional groups from metabolic cleavage, make it an ideal component for modulating biological systems and enhancing the plasma half-life of lead compounds. The bifunctionality of 3-aminoadamantan-1-ol, with its amino and hydroxyl groups, offers two distinct points for conjugating peptide chains or other bioactive motifs, making it a valuable building block for these applications.

3-Aminoadamantan-1-ol is a crucial intermediate in the synthesis of complex molecules that include heterocyclic ring systems. Its most notable application is in the industrial synthesis of Vildagliptin (B1682220), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

The synthesis involves a nucleophilic substitution reaction where the primary amino group of 3-aminoadamantan-1-ol attacks the electrophilic carbon of a chloroacetyl group attached to a pyrrolidine (B122466) nitrile derivative. This key step joins the rigid adamantane moiety to the heterocyclic pyrrolidine ring, forming the final drug substance. The adamantane group in Vildagliptin is critical for its biological activity and pharmacokinetic profile. The reaction highlights the utility of 3-aminoadamantan-1-ol as a specialized building block for introducing a bulky, lipophilic, and structurally rigid group into a target molecule containing a heterocycle.

| Reaction Step | Reactants | Product | Significance |

| Vildagliptin Synthesis | 1. 3-Aminoadamantan-1-ol2. (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Vildagliptin | Forms the crucial C-N bond, linking the adamantane scaffold to the heterocyclic pyrrolidine moiety. |

The rigid and highly symmetric structure of the adamantane cage makes it an excellent building block for the construction of macrocycles and the formation of ordered supramolecular assemblies. Adamantane derivatives can pack tightly to form stable crystal lattices, a property that is highly beneficial in crystal engineering. While direct synthesis of macrocycles using 3-aminoadamantan-1-ol hydrate is not widely documented, the principle has been established with other adamantane derivatives. For example, keto-adamantane units have been combined with π-donor moieties to create novel macrocycles capable of forming charge-transfer co-crystals.

The bifunctional nature of 3-aminoadamantan-1-ol, with reactive groups at opposing bridgehead positions, makes it a prime candidate for use as a linker or structural node in the synthesis of larger, well-defined architectures. Its amino and hydroxyl groups can be selectively functionalized to connect with other molecular components, potentially leading to the formation of cage compounds, molecular capsules, or extended networks. Furthermore, the adamantane moiety is well-known for its strong host-guest interactions with cyclodextrins, a cornerstone of supramolecular chemistry. This interaction can be exploited to create self-assembled systems for applications in drug delivery and surface recognition.

Engagement in Catalysis and Coordination Chemistry

The structural features of 3-aminoadamantan-1-ol—specifically the presence of Lewis basic amino and hydroxyl groups and a bulky, rigid hydrocarbon framework—suggest its potential utility in catalysis and coordination chemistry.

Amino alcohols are a well-established class of ligands in transition metal-catalyzed asymmetric synthesis. The two heteroatoms can chelate to a metal center, forming a stable complex that creates a defined chiral environment for a catalytic reaction. Although 3-aminoadamantan-1-ol itself is achiral, its derivatives can be made chiral.

Research on closely related adamantyl amino alcohols has demonstrated their effectiveness as ligands. For example, chiral N-(2-adamantyl) substituted amino alcohols have been successfully used as ligands for titanium and tantalum complexes that catalyze asymmetric hydroamination reactions. The steric bulk of the adamantyl group is crucial for influencing the stereochemical outcome of the reaction. Similarly, tri(1-adamantyl)phosphine has been developed as a highly stable and reactive ligand for palladium-catalyzed cross-coupling reactions, where the adamantyl groups prevent common ligand decomposition pathways and enhance catalytic activity. These examples strongly suggest that 3-aminoadamantan-1-ol could serve as a robust, sterically demanding bidentate ligand for various transition metal catalysts, potentially offering unique reactivity and stability.

| Catalyst System Component | Metal Center | Reaction Type | Role of Adamantyl Group |

| N-(2-Adamantyl)phenylglycinol | Titanium, Tantalum | Asymmetric Hydroamination | Provides steric bulk to create a chiral pocket around the metal, influencing enantioselectivity. |

| Tri(1-adamantyl)phosphine | Palladium | Cross-Coupling Reactions | Enhances catalyst stability by resisting decomposition and provides the steric hindrance needed for high reactivity. |

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis. Amino alcohols derived from natural amino acids are known to be effective organocatalysts for various asymmetric transformations, including aldol (B89426) and Michael addition reactions. These catalysts typically operate through a bifunctional mechanism where the amino group forms a nucleophilic enamine or iminium ion intermediate, and the hydroxyl group directs the substrate through hydrogen bonding, thereby controlling the stereochemistry of the product.

3-Aminoadamantan-1-ol fits the structural profile of a primary amino alcohol catalyst. Studies on other simple primary β-amino alcohols in asymmetric Michael additions have shown that catalysts with bulky substituents can significantly increase enantioselectivity. The exceptionally bulky adamantyl group of 3-aminoadamantan-1-ol would be expected to exert profound steric control over the transition state of a reaction, effectively shielding one face of the reactive intermediate and directing the approach of the electrophile. This steric influence could lead to high levels of stereoselectivity, making adamantane-derived aminoalcohols promising candidates for the development of new, highly efficient organocatalysts.

Integration into Advanced Materials Science and Engineering

The rigid, thermally stable, and symmetric cage-like structure of the adamantane moiety, the core of this compound, makes it a highly desirable building block in materials science. Its incorporation into various materials imparts unique and advantageous properties, including enhanced thermal stability, specific optical characteristics, and the ability to form highly ordered three-dimensional structures.

The incorporation of adamantane derivatives into polymers such as polystyrenes and polyimides has been shown to produce materials with high thermal resistance. For instance, polystyrenes containing adamantyl substituents exhibit significantly elevated glass transition temperatures, with values reaching up to 257°C, a substantial increase compared to conventional polystyrene. Similarly, adamantane-based polyimides are noted for their excellent thermal stability alongside resistance to hydrolysis and oxidation.

From an optical perspective, adamantane-containing polymers often exhibit high transparency and a tunable refractive index. The introduction of the bulky adamantane cage can increase the free volume within the polymer matrix, leading to improved clarity and other desirable optical characteristics. Adamantane itself is known to have absorption bands in the vacuum-ultraviolet region of the spectrum, which can contribute to the transparency of polymers derived from it. The specific rotation values for chiral adamantane derivatives are typically small, but the rigid structure is valuable for creating materials where optical properties are critical.

Table 1: Thermal Properties of Various Adamantane-Containing Polymers

| Polymer Type | Adamantane Derivative Used | Glass Transition Temperature (Tg) | Key Findings |

|---|---|---|---|

| Polystyrene Derivative | N-(1-adamantyl)-N-4-vinylbenzylideneamine | 193 °C | Bulky adamantyl group enhances thermal stability. |

| Polystyrene Derivative | N-(1,1'-biadamantyl) substituted styrene | 257 °C | The stiff biadamantyl moiety significantly increases Tg. |

| Polyimides | Aryladamantyl-containing diamines | Not specified | Incorporation of adamantane units enhances stability against alkaline hydrolysis. |

| Copolymers | N-(tricyclo[3.3.1.13,7]decane-1-yl)4-vinylbenzylamine with Styrene/MMA | Not specified | Copolymers exhibit excellent thermal stability. |

The tetrahedral geometry and rigidity of the adamantane cage make it an ideal structural unit (or "linker") for the construction of three-dimensional porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are prized for their high surface areas and well-defined pores, making them useful for gas storage, separation, and catalysis.

In MOF synthesis, multi-substituted adamantane derivatives, such as tetrakis(4-carboxyphenyl)adamantane, serve as rigid building units that connect metal ions or clusters. The tetrahedral arrangement of functional groups on the adamantane core directs the formation of highly ordered, three-dimensional networks. A key advantage of using bulky, 3D adamantane linkers is their ability to create robust, non-interpenetrated frameworks, which helps in maintaining large, accessible pores.

Similarly, in the field of COFs, which are constructed entirely from light elements via strong covalent bonds, adamantane-based monomers are used to create stable, crystalline, and porous structures. Recent research has demonstrated the synthesis of adamantane-based 3D COFs with exceptionally high surface areas (over 3400 m²/g), permanent mesopores, and low crystal densities. The steric hindrance provided by the adamantane unit can be engineered to control the degree of interpenetration in the resulting framework, a critical factor for achieving high porosity. The functional groups on this compound (amine and hydroxyl) offer potential reactive sites for integration into imine-linked or other types of COFs.

Table 2: Properties of Adamantane-Based Porous Frameworks

| Framework Type | Adamantane Building Block Example | Resulting Properties | Reference |

|---|---|---|---|

| 3D COF | Adamantane-based monomers | Surface Area: >3400 m²/g; Mesopores: up to 33 Å; Low Density: 0.123 g/cm³ | |

| MOF | Tetrakis(4-cyanophenyl)adamantane | Formation of both Lonsdaleite (lon) and diamondoid (dia) networks | |

| MOF | Tetrakis(4-carboxyphenyl) adamantane | Construction of non-interpenetrated carboxylate-MOFs | |

| Microporous Organic Frameworks | Aryl halides and alkynes on adamantane | High CO₂ uptake capacity (72.5 cm³/g) and CO₂/N₂ selectivity (59.1) |

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as host-guest interactions, to create functional materials. The adamantane group is a cornerstone in this field due to its size, shape, and lipophilicity, which make it an excellent "guest" for various "host" molecules, most notably cyclodextrins.

The strong and specific interaction between adamantane and the hydrophobic cavity of cyclodextrin (B1172386) is a widely exploited tool for creating self-assembled and stimuli-responsive materials. This molecular recognition can be used to link polymer chains, functionalize surfaces, or design drug delivery systems. For example, polymers decorated with pendant adamantane groups can have their properties, such as their lower critical solution temperature (LCST), tuned over a wide range by adding cyclodextrin. This complexation effectively alters the hydrophilicity of the polymer, allowing for precise control over its phase transition in water. The amino and hydroxyl groups of this compound provide convenient handles for covalently attaching the adamantane moiety to polymer backbones or other scaffolds to create such tailored supramolecular systems.

Mechanistic Insights into Biological Interactions (In Vitro and In Silico Perspectives Only)

The adamantane scaffold is a well-established pharmacophore in medicinal chemistry, present in several approved drugs. Its rigid, lipophilic nature allows it to interact favorably with biological targets like receptors and enzymes.

Furthermore, adamantane derivatives have been investigated as allosteric modulators. Amantadine (B194251), a related compound, has been attached to other molecules to create potent positive allosteric modulators of the D2 dopamine (B1211576) receptor, highlighting another mechanism by which this cage structure can influence receptor function without directly competing with the endogenous ligand.

3-Aminoadamantan-1-ol is a critical chemical intermediate in the synthesis of Vildagliptin, a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. The synthesis of Vildagliptin involves the reaction of 3-Aminoadamantan-1-ol with another chemical moiety.

The crucial role of 3-Aminoadamantan-1-ol as a direct precursor to a clinically successful enzyme inhibitor strongly suggests that its adamantane core is key to the inhibitory activity. Research on other novel adamantane derivatives has also suggested that their biological effects may be related to the modulation of DPP-4. While specific in vitro enzyme inhibition kinetic studies (e.g., determining Ki or IC50 values) for 3-Aminoadamantan-1-ol itself are not detailed in the available literature, its structural contribution to a highly effective inhibitor is well-established. The study of enzyme inhibition kinetics is fundamental to understanding how a compound interacts with an enzyme, whether through competitive, non-competitive, or other mechanisms of product inhibition. The adamantane moiety in Vildagliptin likely occupies a key pocket in the DPP-4 enzyme, contributing to the high binding affinity and selectivity of the drug.

Structure-Activity Relationship (SAR) Investigations for Molecular Recognition and Interaction Profiles

The biological activity of this compound is intrinsically linked to its unique tricyclic cage structure, which provides a rigid and lipophilic framework. The strategic placement of the amino and hydroxyl groups at the bridgehead positions (1 and 3) creates specific vectors for molecular interactions, which have been explored through the synthesis and evaluation of various analogs. A primary focus of SAR studies involving this scaffold has been its role as a crucial component of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.

The adamantane moiety itself plays a significant role in anchoring the molecule within the active site of target enzymes. Its bulky and hydrophobic nature contributes to favorable van der Waals interactions and can enhance the metabolic stability of the parent molecule. The introduction of substituents onto the adamantane cage can modulate these properties. For instance, the addition of methyl groups can alter the compound's lipophilicity and melting point, which in turn can influence its pharmacokinetic profile. However, such modifications can also impact inhibitory activity, with some studies on related adamantyl ureas showing that while a single methyl group can increase potency, the addition of three methyl groups can lead to a significant decrease in activity against certain enzymes. nih.gov

The functional groups at the 1 and 3 positions are critical for direct interactions with biological targets. The amino group, being basic, can participate in ionic interactions and hydrogen bonding. In the context of DPP-4 inhibitors like Vildagliptin, the amino group of the 3-aminoadamantan-1-ol core is essential for forming key interactions within the S2 pocket of the enzyme. nih.gov This pocket is known to have a charged character, with residues such as Arg125, Glu205, and Glu206 playing a crucial role in binding. nih.gov Modification or replacement of this amino group generally leads to a significant loss of inhibitory activity, highlighting its importance for molecular recognition.

The following table summarizes the general structure-activity relationships observed for adamantane derivatives in various biological contexts, which can be extrapolated to understand the potential impact of modifications to 3-Aminoadamantan-1-ol.

| Modification Site | Type of Modification | General Impact on Biological Activity |

| Adamantane Cage | Introduction of methyl groups | Can modulate lipophilicity and potency. nih.gov |

| Adamantane Cage | Replacement with heteroatoms (e.g., nitrogen) | May increase water solubility but can significantly decrease inhibitory activity. nih.gov |

| 3-Amino Group | Acylation or alkylation | Often leads to a decrease or loss of activity, particularly in DPP-4 inhibition where the primary amine is crucial for key interactions. |

| 1-Hydroxyl Group | Esterification or etherification | Can alter solubility and pharmacokinetic properties, with variable effects on biological activity depending on the target. |

| 1-Hydroxyl Group | Replacement with other functional groups | The impact is highly dependent on the specific target and the nature of the replacing group. |

The molecular recognition of 3-Aminoadamantan-1-ol-containing molecules is a complex interplay of hydrophobic and specific polar interactions. The adamantane cage provides the necessary lipophilicity to engage with hydrophobic pockets in a target protein, while the amino and hydroxyl groups are responsible for forming specific hydrogen bonds and ionic interactions that determine the binding affinity and selectivity. For instance, in the binding of Vildagliptin to DPP-4, the adamantane moiety fits into a hydrophobic sub-pocket, while the amino group forms a salt bridge with key acidic residues. Molecular modeling studies have been instrumental in elucidating these binding modes and guiding the design of more potent and selective inhibitors. nih.govresearchgate.net

In essence, the structure-activity relationship of this compound underscores the importance of its unique three-dimensional structure. The rigid adamantane core serves as a robust scaffold, while the strategically positioned amino and hydroxyl groups are the primary determinants of its molecular recognition and interaction profiles with biological targets.

Advanced Analytical Methodologies for Research Applications Involving 3 Aminoadamantan 1 Ol Hydrate

Chromatographic Techniques for Purity Assessment and Enantiomeric Separations

Chromatography is the cornerstone of purity assessment in pharmaceutical analysis. For a polar, caged amine like 3-Aminoadamantan-1-ol (B132026), both liquid and gas chromatography platforms are employed to separate the main component from synthesis-related impurities and potential degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of non-volatile pharmaceutical intermediates like 3-Aminoadamantan-1-ol. Vendor specifications routinely confirm the purity of this compound to be greater than 95% as determined by HPLC.

For analytical purposes, reverse-phase HPLC (RP-HPLC) is the most common approach. A typical method for a polar, basic compound like 3-aminoadamantan-1-ol would involve a C18 stationary phase. Due to the basic nature of the amino group, which can cause peak tailing on silica-based columns, mobile phases are often buffered and may contain additives. An acidic mobile phase, such as water and acetonitrile (B52724) with formic acid, ensures the analyte is in its protonated, more water-soluble form, leading to better peak shape and retention characteristics. Detection is typically performed using a UV detector at a low wavelength (around 200-210 nm) since the molecule lacks a strong chromophore.

In addition to analytical assessment, preparative HPLC is utilized for the purification of 3-aminoadamantan-1-ol derivatives on a larger scale. This is crucial for isolating sufficient quantities of the pure compound for further synthesis or for the isolation of impurities for structural elucidation. A published method for a derivative involved a preparative C18 column with a water/acetonitrile gradient modified with formic acid, demonstrating the applicability of this approach for the compound class.

Table 1: Representative Preparative HPLC Conditions for a 3-Aminoadamantan-1-ol Derivative

| Parameter | Value |

|---|---|

| Column | XBridge Prep C18 OBD (5 µm, 19 x 100 mm) |

| Mobile Phase A | Water + 1% Formic Acid |

| Mobile Phase B | Acetonitrile + 1% Formic Acid |

| Elution Mode | Gradient (e.g., 10% to 100% B) |

| Detection | Mass Spectrometry (MS) and UV |

This table is based on a method used for a derivative of 3-aminoadamantan-1-ol and serves as a starting point for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives and Impurities

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (MS), is a powerful tool for the analysis of volatile and semi-volatile impurities. Due to the high polarity and low volatility of 3-Aminoadamantan-1-ol, direct analysis can be challenging. Therefore, derivatization is often employed to convert the polar amine and hydroxyl groups into less polar, more volatile moieties. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common strategy for amino alcohols, rendering them suitable for GC analysis.

However, direct GC analysis without derivatization is possible and has been developed for quantifying 3-amino-1-adamantanol as a residual starting material in the final API. A patent for the drug vildagliptin (B1682220) describes a specific GC method using a hydrogen flame ionization detector (FID). This method demonstrates high sensitivity, with a limit of quantification of 2 ng/mL, and a relatively short analysis time of 12 minutes. GC-MS can be further used for impurity profiling, where the mass spectrometer helps in the tentative identification of unknown peaks based on their mass fragmentation patterns.

Table 2: GC Method Parameters for the Analysis of 3-Aminoadamantan-1-ol

| Parameter | Value |

|---|---|

| Stationary Phase | 6% Cyanopropylphenyl-94% Dimethylpolysiloxane |

| Column Temperature | 190 °C |

| Inlet Temperature | 225 °C |

| Detector | Hydrogen Flame Ionization Detector (FID) |

| Detector Temperature | 290 °C |

| Carrier Gas | Hydrogen/Nitrogen Mixture |

| Run Time | 12 minutes |

| Retention Time | ~3.3 minutes |

Data sourced from a validated method for determining residual 3-amino-1-adamantanol.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Optical Purity Determination

The 3-Aminoadamantan-1-ol molecule possesses a plane of symmetry and is therefore achiral. Consequently, direct enantiomeric separation is not applicable. However, it is a critical building block for the synthesis of chiral molecules, and related adamantane (B196018) derivatives are often chiral and require enantiomeric purity assessment.

Chiral chromatography is the definitive method for separating enantiomers and determining enantiomeric excess (e.e.). This can be achieved through two main approaches: direct and indirect.

Direct methods utilize a chiral stationary phase (CSP) in either HPLC or GC. For chiral adamantane amines, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used in HPLC.

Indirect methods involve derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18 for HPLC).

For example, the enantiomeric purity of novel chiral N-Cbz-protected adamantyl amines has been successfully determined using chiral HPLC, achieving an e.e. of >99%. The choice between HPLC and GC depends on the volatility and thermal stability of the analyte or its derivatives.

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative, high-efficiency separation technique based on the differential migration of charged species in an electric field. It provides very high resolution, requires minimal sample and solvent, and offers rapid analysis times. For a basic compound like 3-Aminoadamantan-1-ol, which is protonated at acidic or neutral pH, Capillary Zone Electrophoresis (CZE) is the most suitable mode.

While a specific CZE method for 3-Aminoadamantan-1-ol is not widely published, a validated CZE method for the API vildagliptin, which is synthesized from it, provides a highly relevant starting point. The method uses a simple phosphate (B84403) buffer and an uncoated fused-silica capillary. The high efficiency of CZE allows for the separation of the main component from closely related impurities in under 10 minutes. For enhancing selectivity, additives like cyclodextrins can be included in the background electrolyte, which is particularly useful for resolving isomers or chiral compounds.

Table 3: Relevant Capillary Zone Electrophoresis (CZE) Parameters

| Parameter | Value |

|---|---|

| Capillary | Fused Silica (B1680970) (e.g., 64.5 cm length, 50 µm i.d.) |

| Background Electrolyte (BGE) | 25 mM Potassium Phosphate, pH 8.0 |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 207 nm |

These parameters are from a validated method for the API Vildagliptin and are adaptable for the analysis of the 3-Aminoadamantan-1-ol intermediate.

Advanced Hyphenated Techniques for Complex Mixture Analysis and Trace Component Identification (e.g., LC-MS/MS, GCxGC)

For the comprehensive analysis of complex impurity profiles and the identification of trace-level components, advanced hyphenated techniques are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. This technique is ideal for detecting and quantifying trace impurities without the need for derivatization. For 3-Aminoadamantan-1-ol, a mixed-mode column combining ion-exchange and normal-phase characteristics can be used for direct analysis, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) provides an immense increase in peak capacity and resolving power compared to conventional GC. In GCxGC, effluent from a primary GC column is continuously modulated (trapped and re-injected) onto a second, shorter column with a different stationary phase. This results in a structured two-dimensional chromatogram that can separate co-eluting peaks from a one-dimensional analysis. For a sample containing 3-Aminoadamantan-1-ol, GCxGC would be exceptionally powerful for separating isomeric impurities or for resolving trace components from the main matrix, especially after derivatization. The technique has been successfully applied to the detailed characterization of other complex mixtures containing adamantanes.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Behavior and Stability Studies

Thermal analysis techniques are crucial for characterizing the solid-state properties of a substance, including its hydration state, thermal stability, and phase behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For 3-Aminoadamantan-1-ol hydrate (B1144303), a TGA experiment would reveal the temperature at which water is lost. The percentage of mass loss directly corresponds to the amount of water in the crystal lattice, allowing for the unambiguous determination of the hydration state (e.g., monohydrate, dihydrate).

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for 3-Aminoadamantan-1-ol hydrate would show an endothermic event corresponding to the dehydration process observed in TGA. Following dehydration, other thermal events such as solid-solid phase transitions, melting, and decomposition can be observed. Studies on other adamantane derivatives have revealed complex polymorphic behaviors and order-disorder phase transitions, which are readily characterized by DSC. These transitions are identified by endothermic or exothermic peaks on the thermogram, providing critical information about the material's solid-state stability and behavior upon heating.

Future Research Directions and Emerging Avenues for 3 Aminoadamantan 1 Ol Hydrate

Development of Novel and Sustainable Synthetic Routes for Adamantane (B196018) Derivatives

The synthesis of adamantane derivatives, including 3-Aminoadamantan-1-ol (B132026), has traditionally relied on multi-step processes that can be resource-intensive. kaimosi.com Future research is increasingly focused on the development of more efficient, economical, and environmentally friendly synthetic methodologies. A key area of interest is the functionalization of the adamantane core at its tertiary positions, which can be conveniently achieved through bromination followed by substitution reactions. nih.gov

Current synthetic approaches for 3-Aminoadamantan-1-ol involve the oxidation of 1-aminoadamantane hydrochloride using a mixture of sulfuric and nitric acids with a boric acid catalyst. kaimosi.comresearchgate.net Another method involves the hydrolysis of 3-acetylamino-1-adamantanol in the presence of a strong base in an alcohol solvent. kaimosi.com While effective, these methods present opportunities for improvement in terms of yield, purity, and sustainability.

Future research in this area is likely to explore the following:

Catalytic C-H Functionalization: Direct and selective functionalization of adamantane's C-H bonds using transition metal catalysts could significantly shorten synthetic pathways and reduce waste.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to higher yields and improved safety for energetic reactions like nitroxylation. kaimosi.com

Biocatalysis: Employing enzymes for the stereoselective hydroxylation and amination of the adamantane scaffold could provide a greener alternative to traditional chemical methods.

Mechanochemistry: Investigating solvent-free or low-solvent synthetic methods using mechanical force to drive chemical reactions could reduce the environmental impact of adamantane derivative synthesis.

Table 1: Comparison of Synthetic Routes for 3-Aminoadamantan-1-ol

| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |

| Oxidation of 1-aminoadamantane hydrochloride | 1-aminoadamantane hydrochloride | Sulfuric acid, nitric acid, boric acid | High overall yield (95%) kaimosi.comresearchgate.net | Use of strong, corrosive acids |

| Hydrolysis of 3-acetylamino-1-adamantanol | 3-acetylamino-1-adamantanol | Strong base, alcohol solvent | Simple steps, suitable for industrial production kaimosi.com | Requires a pre-functionalized starting material |

Exploration of Unconventional Applications in Niche Chemical and Material Sciences

The rigid, cage-like structure of the adamantane moiety imparts unique properties such as high thermal stability, lipophilicity, and chemical resistance. researchgate.netnih.gov These characteristics make 3-Aminoadamantan-1-ol hydrate (B1144303) and its derivatives promising candidates for a range of unconventional applications beyond their traditional use as pharmaceutical intermediates.

Emerging areas of application include:

Supramolecular Chemistry: The adamantane cage can act as a guest molecule in host-guest complexes with cyclodextrins and other macrocycles, forming self-assembled structures with potential applications in drug delivery and surface recognition. nih.gov

Polymer Science: Incorporation of the bulky and rigid adamantane unit into polymer backbones can enhance their thermal stability, mechanical strength, and solubility in organic solvents.

Nanotechnology: Adamantane derivatives can serve as molecular building blocks for the construction of nanostructures and molecular machines. researchgate.net

Gas Hydrate Research: While the direct application of 3-Aminoadamantan-1-ol hydrate in this field is yet to be explored, the study of amino acids in gas hydrate systems provides a basis for investigating how its functional groups might interact with and influence the formation and stability of gas hydrates. researchgate.netbohrium.com

Deepening the Mechanistic Understanding of Molecular Interactions in Complex Chemical and Biological Systems

A thorough understanding of the molecular interactions of this compound is crucial for optimizing its existing applications and discovering new ones. The interplay between its amino and hydroxyl functional groups, as well as the hydrophobic adamantane core, dictates its behavior in different chemical and biological environments.

Future research should focus on:

Host-Guest Interactions: Detailed studies of the thermodynamics and kinetics of the inclusion of this compound within host molecules like cyclodextrins can provide insights for designing novel drug delivery systems. nih.gov

Membrane Interactions: Investigating how the adamantane moiety interacts with lipid bilayers is essential for understanding its pharmacokinetic properties and for designing adamantane-based drugs with improved membrane permeability. nih.gov

Protein Binding: Elucidating the binding modes of adamantane derivatives to their biological targets, such as the M2 ion channel of the influenza A virus, is critical for understanding their mechanism of action and for designing more potent and selective drugs. nih.gov Molecular docking and dynamics simulations are powerful tools in this regard. researchgate.net

Addressing Challenges and Identifying Opportunities in Adamantane-Based Compound Research